molecular formula C21H28O6 B13418655 6-Keto-hydrocortisone

6-Keto-hydrocortisone

Cat. No.: B13418655
M. Wt: 376.4 g/mol
InChI Key: YEIADPUXRRUQBV-FDNPDPBUSA-N
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Description

6-Keto-hydrocortisone is a derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. Hydrocortisone is widely used in medicine for its anti-inflammatory and immunosuppressive properties. The keto group at the 6th position in this compound distinguishes it from its parent compound, hydrocortisone, and imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto-hydrocortisone typically involves the oxidation of hydrocortisone. One common method is the use of oxidizing agents such as selenium dioxide (SeO2) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to introduce the keto group at the 6th position .

Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with diosgenin, a steroid sapogenin extracted from plants like Dioscorea species. The process involves multiple steps of chemical transformations, including hydroxylation and dehydrogenation, to achieve the desired corticosteroid structure .

Chemical Reactions Analysis

Types of Reactions: 6-Keto-hydrocortisone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to keto groups.

    Reduction: Reduction of keto groups back to hydroxyl groups.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidizing Agents: Selenium dioxide (SeO2), DDQ.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocortisone with SeO2 yields this compound .

Scientific Research Applications

6-Keto-hydrocortisone has a wide range of applications in scientific research:

Mechanism of Action

6-Keto-hydrocortisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of target genes. The downstream effects include inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, as well as the promotion of anti-inflammatory genes .

Comparison with Similar Compounds

    Hydrocortisone: The parent compound, widely used for its anti-inflammatory properties.

    Prednisolone: A synthetic corticosteroid with a double bond at the 1,2 position, enhancing its anti-inflammatory effects.

    Dexamethasone: A potent synthetic corticosteroid with additional fluorine atoms, increasing its glucocorticoid activity.

Uniqueness: 6-Keto-hydrocortisone is unique due to the presence of the keto group at the 6th position, which alters its chemical reactivity and biological activity compared to other corticosteroids .

Properties

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,16,18,22,25,27H,3-6,8-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1

InChI Key

YEIADPUXRRUQBV-FDNPDPBUSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1C(=O)CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

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